Product packaging for Sumacetamol(Cat. No.:CAS No. 69217-67-0)

Sumacetamol

Cat. No.: B1249027
CAS No.: 69217-67-0
M. Wt: 324.4 g/mol
InChI Key: GDRGOYFISYGSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sumacetamol, the name used for the compound widely known as Paracetamol or Acetaminophen (APAP), is a high-purity research chemical offered for non-clinical investigative use. It is the most widely used over-the-counter non-narcotic analgesic and antipyretic agent globally, making it a compound of significant interest in pharmacological research . Despite its extensive clinical use for over a century, its precise mechanism of action continues to be an active area of scientific inquiry, offering researchers a compelling subject for study . Proposed mechanisms for its analgesic and antipyretic effects include the inhibition of cyclooxygenase (COX) enzyme isoforms within the central nervous system, with evidence suggesting it may target a specific COX-1 variant or selectively inhibit COX-2 under conditions of low substrate concentration . Furthermore, research indicates that its analgesic action may be mediated through the activation of descending serotonergic pathways and its metabolite AM404, which may interact with the endocannabinoid and TRPV1 systems . Paracetamol is noted for its lack of significant peripheral anti-inflammatory activity and does not disrupt hemostasis or platelet aggregation, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This product is intended for research applications in vitro or in vivo (animal models) to further elucidate these complex pathways, explore novel therapeutic applications, and conduct pharmacological profiling. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4S B1249027 Sumacetamol CAS No. 69217-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69217-67-0

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H20N2O4S/c1-10(18)16-12-4-6-13(7-5-12)21-15(20)14(8-9-22-3)17-11(2)19/h4-7,14H,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

GDRGOYFISYGSHQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C

Other CAS No.

69217-67-0

Synonyms

paracetamol N-acetylmethionate
SUR 2647
SUR-2647

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Sumacetamol

Strategies for the Esterification of Paracetamol with Methionine Derivatives

The formation of Sumacetamol hinges on the esterification of the phenolic hydroxyl group of paracetamol with the carboxylic acid group of N-acetyl-DL-methionine. This reaction requires specific chemical pathways to achieve efficient conversion and high purity of the final product.

Chemical Synthesis Pathways for 4-(Acetylamino)phenyl N-acetyl-DL-methionate

While specific literature detailing the synthesis of this compound is not abundant, a plausible and widely utilized method for such esterifications is the Steglich esterification. This method is particularly suitable for coupling a carboxylic acid with an alcohol (in this case, the phenolic hydroxyl group of paracetamol) under mild conditions.

The reaction typically involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by the activation of the carboxylic acid group of N-acetyl-DL-methionine by DCC to form a highly reactive O-acylisourea intermediate. The phenolic hydroxyl group of paracetamol then attacks this intermediate, facilitated by the catalytic action of DMAP, to form the desired ester, this compound. A byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be removed by filtration.

The general reaction can be depicted as follows:

Paracetamol + N-acetyl-DL-methionine --(DCC, DMAP)--> 4-(Acetylamino)phenyl N-acetyl-DL-methionate + N,N'-Dicyclohexylurea

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Yields and Purity Profiles

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. Optimization of these parameters is crucial for maximizing the output.

Stoichiometry of Reagents: The molar ratios of paracetamol, N-acetyl-DL-methionine, DCC, and DMAP need to be carefully controlled to ensure complete reaction and minimize side products.

Purification Methods: The purity of the synthesized this compound is highly dependent on the efficiency of the purification process. Techniques such as recrystallization or column chromatography are typically employed to remove unreacted starting materials, the DCU byproduct, and any other impurities.

Hypothetical yield and purity data for different synthetic approaches are presented in the interactive table below. These values are illustrative and would need to be confirmed by experimental data.

Synthetic PathwayCoupling AgentCatalystTypical Yield (%)Purity (%)
Steglich EsterificationDCCDMAP75-90>98
Acid-Catalyzed EsterificationH₂SO₄None40-6090-95
Acyl Chloride MethodThionyl ChloridePyridine80-95>97

Advanced Spectroscopic and Chromatographic Characterization Techniques

To confirm the successful synthesis of this compound and to assess its purity, a combination of spectroscopic and chromatographic methods is essential. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Spectroscopic Methods for this compound Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the paracetamol and N-acetyl-DL-methionine moieties. Key expected signals would include those for the aromatic protons of the paracetamol ring, the acetyl methyl protons of both moieties, the methine proton of the methionine backbone, the methylene (B1212753) protons adjacent to the sulfur atom, and the S-methyl protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct peaks would be observed for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the methionine side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₅H₂₀N₂O₄S, which corresponds to a molecular weight of approximately 324.4 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 325.4. Fragmentation analysis (MS/MS) would likely show cleavage of the ester bond, leading to fragment ions corresponding to the paracetamol and N-acetyl-DL-methionine portions of the molecule.

Chromatographic Purity Assessment and Analytical Method Development (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method would typically be developed.

Method Development: This would involve selecting an appropriate C18 column and optimizing the mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (UV detection is suitable due to the aromatic ring in paracetamol).

Purity Assessment: A pure sample of this compound should exhibit a single major peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted paracetamol, N-acetyl-DL-methionine, or synthesis byproducts. The peak area percentage of the main peak is used to quantify the purity.

An illustrative HPLC method for this compound is outlined in the table below.

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~245 nm
Injection Volume10 µL

Gas Chromatography (GC): Gas chromatography could also be employed for the analysis of this compound, although it might require derivatization to increase its volatility and thermal stability. The compound could be analyzed by GC-MS to provide both separation and mass spectrometric identification of the components.

Molecular Interactions and Proposed Mechanisms of Action of Sumacetamol

Theoretical Frameworks for Prodrug Activation and Biotransformation Pathways

As a prodrug, Sumacetamol is designed to be an inactive precursor that is converted into the pharmacologically active agent, paracetamol, within the body. researchgate.net This conversion relies on predictable chemical and enzymatic processes.

This compound is conceptualized as an ester prodrug of paracetamol. The core mechanism of activation is the hydrolysis of its ester bond, which cleaves the molecule to release the paracetamol moiety and a carrier group. This chemical reaction is influenced by the physiological environment.

Studies on various paracetamol ester prodrugs demonstrate that their stability and rate of hydrolysis are highly dependent on pH and the presence of enzymes. In acidic conditions, such as those in the stomach (e.g., pH 1.0-1.3), ester prodrugs are generally stable, which can protect the parent drug from premature release and potential degradation. nih.govuobaghdad.edu.iq As the pH increases to neutral (e.g., pH 7.4), the rate of chemical hydrolysis increases, but the most significant contributor to the release of paracetamol in the body is enzymatic action. nih.govuobaghdad.edu.iq

Research on dipeptide esters of paracetamol shows quantitative hydrolysis to paracetamol at physiological pH (7.4) and temperature (37°C). nih.gov Kinetic studies of other paracetamol esters, such as those with non-steroidal anti-inflammatory drugs (NSAIDs), have determined the half-life (t½) of these prodrugs in various media, illustrating the rate at which the active paracetamol is released. nih.gov For instance, the hydrolysis of an ibuprofen-paracetamol (B12721694) ester is slow at the pH of the stomach but accelerates significantly at the pH of the small intestine and in plasma. uobaghdad.edu.iq

Table 1: Hydrolysis Half-Life (t½) of a Paracetamol-NSAID Ester Prodrug

This table shows the time required for half of the prodrug to be hydrolyzed in different simulated biological environments. The significantly faster hydrolysis in human plasma and rat liver homogenate indicates enzyme-mediated conversion.

MediumpHHalf-Life (t½)
Simulated Gastric Fluid (Non-enzymatic)1.3~15-45 hours
Phosphate Buffer (Non-enzymatic)7.4~4-40 hours
80% Human Plasma-~15-385 minutes
10% Rat Liver Homogenate-~1-140 minutes

Data adapted from studies on paracetamol-NSAID mutual prodrugs. nih.gov

The rapid hydrolysis of this compound in biological systems is primarily catalyzed by a class of enzymes known as esterases. nih.gov Carboxylesterases, in particular, are crucial for the metabolism of many ester-containing drugs. nih.gov

In humans, two main carboxylesterases, hCE1 and hCE2, play significant roles in drug metabolism. nih.gov These enzymes are widely distributed throughout the body, with hCE1 found in high concentrations in the liver, while hCE2 is predominantly expressed in the intestine. nih.gov Upon oral administration, an ester prodrug like this compound would first encounter hCE2 in the gastrointestinal tract and then, after absorption, be exposed to the high hydrolytic capacity of hCE1 in the liver. nih.govbioivt.com These enzymes efficiently cleave the ester bond, releasing paracetamol into the bloodstream. nih.gov

The action of these esterases ensures that the prodrug is converted to its active form, a process that can be designed to optimize the pharmacokinetic profile of the parent drug. medicinesinformation.co.nzpsu.edu Other esterases, such as butyrylcholinesterase found in plasma, may also contribute to the metabolism of certain ester-linked drugs. nih.govwordpress.com The sum of these enzymatic activities is responsible for the systemic availability of paracetamol following the administration of this compound.

Investigation of Molecular Targets and Ligand-Receptor Dynamics

Once this compound is metabolized to paracetamol, the subsequent pharmacological effects are mediated by paracetamol itself and its further metabolites. The mechanisms are complex and involve several distinct signaling pathways, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netcaldic.com

Paracetamol exhibits weak inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2) in broken cell systems or in environments with high levels of arachidonic acid, which is why it has minimal anti-inflammatory activity in the periphery. nih.gov However, its mechanism of action on COX enzymes is thought to be distinct from that of NSAIDs. caldic.com

Paracetamol appears to inhibit COX activity indirectly by acting on the peroxidase (POX) site of the enzyme. nih.gov The COX enzyme requires an oxidized state to be active, which is maintained by products of its own peroxidase activity. nih.gov Paracetamol, acting as a reducing agent, can reduce the enzyme's active site, thereby decreasing its cyclooxygenase activity. nih.gov This inhibitory effect is most prominent in environments with low levels of peroxides, such as the central nervous system (CNS), which may explain its potent central analgesic and antipyretic effects. nih.govdovepress.com

Furthermore, the paracetamol metabolite AM404 has been shown to directly inhibit the activity of both COX-1 and COX-2 in activated microglial cells, thereby reducing the synthesis of prostaglandins (B1171923). d-nb.info This inhibition was found to be reversible and dose-dependent. d-nb.info

Table 2: Effect of AM404 on COX Activity in LPS-Activated Microglia

This table summarizes the inhibitory concentration (IC₅₀) of the paracetamol metabolite AM404 on COX-1 and COX-2 enzymes in a laboratory setting.

EnzymeAM404 IC₅₀ (μM)Effect
COX-1~7.1Potent, reversible inhibition
COX-2~12.5Potent, reversible inhibition

Data sourced from a study on prostaglandin (B15479496) synthesis in activated microglia. d-nb.info

A significant portion of paracetamol's analgesic action is now attributed to its active metabolite, AM404 (N-arachidonoylphenolamine). dovepress.comwikipedia.org Paracetamol is first deacetylated in the liver to form p-aminophenol. dovepress.com In the brain and peripheral sensory neurons, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404. dovepress.comnih.govconexiant.comuel.ac.uk

AM404 has several key molecular targets:

TRPV1 Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. dovepress.comdovepress.comuel.ac.uk TRPV1 is a non-selective cation channel involved in the detection of noxious heat and pain. wikipedia.orgfrontiersin.orgfrontiersin.org Activation of TRPV1 channels in the brain and spinal cord is believed to contribute significantly to the analgesic effect. dovepress.com

Endocannabinoid System Modulation: AM404 does not directly bind to the cannabinoid receptor type 1 (CB1R) with high affinity. nih.gov Instead, it indirectly enhances endocannabinoid signaling by inhibiting the cellular reuptake of the endogenous cannabinoid, anandamide (B1667382). dovepress.comuel.ac.uk This increases the concentration of anandamide in the synapse, leading to greater activation of CB1 receptors. dovepress.com The analgesic effects of paracetamol are abolished in mice lacking CB1 receptors, highlighting the critical role of this system. nih.gov

Recent research also indicates that AM404, formed in peripheral sensory neurons, can directly block NaV1.7 and NaV1.8 voltage-gated sodium channels, which are crucial for transmitting pain signals. conexiant.com This action provides a peripheral mechanism for analgesia that is independent of its central effects. conexiant.com

There is substantial evidence that the analgesic effect of paracetamol is mediated by the activation of descending serotonergic pathways in the central nervous system. nih.govnih.gov These inhibitory pain pathways originate in the brainstem and project to the spinal cord, where the release of serotonin (B10506) (5-HT) dampens the transmission of pain signals. ijhsr.org

The interaction between paracetamol's metabolites and the serotonergic system appears to be indirect. painphysicianjournal.com It is not believed that paracetamol or its metabolites bind directly to serotonin receptors. painphysicianjournal.com Instead, the leading hypothesis is that the modulation of the endocannabinoid system by AM404 leads to a reinforcement of these descending serotonergic pathways. nih.govpainphysicianjournal.com The activation of CB1 receptors is known to modulate the release of several neurotransmitters, including serotonin. painphysicianjournal.com Studies have shown that blocking spinal serotonin receptors with antagonists can prevent the analgesic effects of both paracetamol and direct CB1 receptor agonists, providing a clear link between these systems. nih.gov

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no information has been found for a chemical compound named "this compound." The name appears in some patent documents, but only as part of extensive lists of potential compounds, without any specific data or research associated with it. google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.com

The user's request for an article focusing on the "," specifically "3.3. Redox Mechanisms and Antioxidant Capacity Studies Related to Methionine Esterification," cannot be fulfilled as there is no scientific information available on this compound.

It is possible that "this compound" is a typographical error and the user intended to inquire about a different, well-documented compound. For instance, Paracetamol (also known as acetaminophen) is a widely studied analgesic and antipyretic with a known, albeit complex, mechanism of action that includes a "redox" component. ptfarm.plnih.gov Research on paracetamol has explored its antioxidant capacity and the role of its metabolites. nih.govscirp.orgresearchgate.net However, without further clarification from the user, any attempt to provide information on a different compound would be speculative and would deviate from the explicit instructions to focus solely on "this compound."

Therefore, no article can be generated that adheres to the provided outline and content requirements due to the lack of any discernible research on a compound named "this compound."

Pharmacokinetic and Metabolic Research in Pre Clinical Models for Sumacetamol

Comparative Pharmacokinetic Profiling of Sumacetamol and Paracetamol in Non-Human Systems

Preclinical research has been undertaken to compare the pharmacokinetic profiles of this compound and paracetamol in various animal models. These studies are crucial for understanding the potential therapeutic advantages of this modified compound.

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., murine models)

Studies in murine models have been instrumental in elucidating the absorption, distribution, and elimination kinetics of this compound. When administered orally to male Bom:NMRI mice, a combination of free paracetamol and its N-acetyl-DL-methionine ester (this compound) was compared to equivalent doses of free paracetamol alone. The findings suggest that the combination does not significantly alter the plasma concentration patterns of paracetamol and its major metabolites, paracetamol-glucuronide and paracetamol-sulphate. nih.gov One notable exception was a lower plasma paracetamol concentration observed at the 3-hour mark in the group receiving 400 mg/kg of paracetamol alone compared to the this compound combination group. nih.gov

In a porcine model of acute liver failure, paracetamol was administered to female Landrace cross large white pigs. nih.govworktribe.com This model demonstrated that the pig has a low capacity for sulfation, with the primary metabolite being the phenolic glucuronide. nih.govworktribe.com A significant pathway observed was the N-deacetylation of paracetamol to p-aminophenol (PAP), which was then glucuronidated. nih.govworktribe.com This deacetylation process was linked to methemoglobinemia and kidney toxicity in this animal model. nih.govworktribe.com The pig's metabolic profile for paracetamol, particularly its significant N-deacetylation and low sulfation, may make it a less direct translational model for human toxicity studies where sulfation is a more prominent pathway. nih.govworktribe.com However, it could be a useful model for chemicals where extensive amide hydrolysis is a key metabolic step in humans but not in standard preclinical species like rats and dogs. nih.govworktribe.com

The choice of animal model is critical in preclinical studies, as metabolic pathways can differ significantly between species. researchgate.net For instance, dogs have high expression of the CYP1A2 enzyme, while the CYP2B11 enzyme is unique to this species. researchgate.net In laboratory animals like rats, CYP2E1 and CYP1A2 are highly active. researchgate.net These differences in enzyme activity can influence the metabolic fate of compounds like this compound and its parent drug, paracetamol. researchgate.net

Plasma Concentration Monitoring of Parent Compound (this compound) and Key Metabolites (e.g., Paracetamol, AM404) in Experimental Animals

Monitoring the plasma concentrations of this compound, its parent compound paracetamol, and key metabolites like AM404 is essential for understanding its pharmacological activity. In murine models, the administration of a combination of free paracetamol and its methionine ester did not lead to significant differences in the plasma concentrations of paracetamol, paracetamol-glucuronide, and paracetamol-sulphate when compared to paracetamol alone at toxic doses. nih.gov A minor difference was noted at a single time point for both the 400 mg/kg and 800 mg/kg doses. nih.gov

AM404, a bioactive metabolite of paracetamol, is formed in the brain through the conjugation of paracetamol-derived p-aminophenol with arachidonic acid. dovepress.comathenaeumpub.com While it is considered a key mediator of paracetamol's analgesic effects, it is often not detected in the plasma of rats. dovepress.comathenaeumpub.com However, recent research has shown that AM404 is produced by primary sensory neurons and can directly inhibit sodium channels, suggesting a peripheral mechanism of action in addition to its central effects. nih.gov

The metabolic pathway leading to AM404 involves the deacetylation of paracetamol to p-aminophenol in the liver and central nervous system, followed by its metabolism in the brain by fatty acid amide hydrolase (FAAH) to form AM404. athenaeumpub.comresearchgate.net This metabolite is a potent activator of the TRPV1 receptor and also interacts with the cannabinoid system. athenaeumpub.comresearchgate.netresearchgate.net

Comparative Plasma Pharmacokinetic Parameters of Paracetamol and its Methionine Ester Combination (SURc) in Mice

CompoundDoseKey FindingsCitation
Paracetamol vs. SURc 400400 mg/kgNo significant difference in plasma concentrations of paracetamol, paracetamol-glucuronide, and paracetamol-sulphate, except for a lower plasma paracetamol concentration at 3 hours for the paracetamol-only group. nih.gov
Paracetamol vs. SURc 800800 mg/kgNo significant difference in plasma concentrations of paracetamol, paracetamol-glucuronide, and paracetamol-sulphate, except for a lower plasma paracetamol-glucuronide concentration at 4 hours for the SURc 800 group. nih.gov

Prodrug-Specific Metabolic Transformations and Excretion Routes

As a prodrug, this compound is designed to be metabolized in the body to release the active compound, paracetamol, and methionine. This design can influence its metabolic transformations and excretion pathways.

Identification of Novel Metabolites Specific to the Methionine Ester Component

The inclusion of methionine in the this compound structure is intended to offer protective effects against paracetamol-induced hepatotoxicity. jbiochemtech.com Methionine is a precursor to S-adenosyl-L-methionine (SAMe), which plays a role in hepatic glutathione (B108866) synthesis. portico.org Glutathione is crucial for detoxifying the reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI). jbiochemtech.com

Experimental studies in mice have shown that S-adenosyl-L-methionine can protect against paracetamol-induced liver damage. portico.org The administration of SAMe was associated with a reduction in both glucuronide and sulfate (B86663) conjugates of paracetamol when given immediately after a paracetamol overdose. portico.org The metabolism of methionine itself primarily occurs in the liver through transmethylation and transulfuration pathways. inchem.org

While the primary metabolic products of the paracetamol component of this compound are well-characterized (glucuronide and sulfate conjugates), the specific novel metabolites arising from the methionine ester component in preclinical models are a subject of ongoing research. The focus has been on the protective effects of methionine rather than the identification of its unique metabolic byproducts in the context of the this compound compound.

Mass Balance and Excretion Pathway Analysis in Experimental Systems

For paracetamol, the primary route of excretion is through the kidneys, with the majority of the dose being eliminated as glucuronide and sulfate metabolites in the urine. unil.ch Only a small fraction (2-5%) is excreted unchanged. unil.ch A human mass balance study using stable isotope-labeled acetaminophen (B1664979) showed that approximately 90-97% of the administered dose was recovered in the urine, with a small percentage found in the feces. nih.gov

In the context of this compound, a comprehensive mass balance study in a relevant animal model would be necessary to fully elucidate the excretion pathways of both the paracetamol and methionine components. Such a study would quantify the proportion of the dose excreted through urine and feces and identify the full spectrum of metabolites. While data from paracetamol studies provide a strong indication of the likely excretion routes for the paracetamol moiety, the contribution and fate of the methionine ester component would need to be specifically investigated.

Computational Chemistry and Molecular Modeling of Sumacetamol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net For paracetamol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G, are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netscialert.net DFT studies have been utilized to analyze the structure of paracetamol-cocrystal complexes, such as with oxalic acid, revealing that the resulting layered structure enhances tablet-forming abilities. researchgate.net

Researchers have also used DFT to explore the thermochemical properties and spectral characteristics of paracetamol and its derivatives. researchgate.net Furthermore, DFT calculations are instrumental in studying the metabolic oxidation of paracetamol, helping to estimate the bond dissociation energies (BDEs) for hydrogen abstraction, a key step in the formation of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net These computational analyses provide a foundational understanding of the molecule's stability and potential for metabolic activation. scialert.net

Table 1: Selected Physicochemical Properties of Paracetamol Calculated using DFT This table is interactive and can be sorted by clicking on the headers.

Property Calculated Value Significance
HOMO-LUMO Energy Gap (ΔE) ~5.24 eV Indicates chemical reactivity and kinetic stability. researchgate.net
Chemical Hardness (η) ~2.62 eV Measures resistance to change in electron distribution. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For paracetamol, FMO analysis helps to understand its chemical behavior and the reactivity of its metabolites. researchgate.net For instance, studies on paracetamol and its toxic metabolite NAPQI show that NAPQI has a higher kinetic lability, which can be explained by FMO theory. scialert.net The ΔE for paracetamol is significantly larger than that of its co-crystals, suggesting that co-crystallization can enhance reactivity. researchgate.net This analysis is vital for predicting how paracetamol and its derivatives will interact with biological targets and for understanding the mechanisms of toxicity. biomedres.us

Table 2: Frontier Orbital Energies of Paracetamol and a Metabolite This table is interactive and can be sorted by clicking on the headers.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Paracetamol (PCT) -8.99 -0.98 8.01

Data derived from computational studies and may vary based on the level of theory and basis set used. biomedres.us

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how a ligand, such as paracetamol, binds to a macromolecular target, typically a protein. These methods are essential for understanding pharmacological action and for drug design. ijnrd.orgijnrd.org

Molecular docking studies have been extensively used to investigate the interaction of paracetamol with its putative targets, the cyclooxygenase (COX) enzymes. ijnrd.org While its exact mechanism is debated, inhibition of COX enzymes is a leading hypothesis. Docking simulations place the paracetamol molecule into the active site of COX-1 and COX-2 to predict its binding conformation and affinity. ijnrd.org

Results from these simulations indicate that paracetamol interacts with key residues in the COX active site primarily through hydrogen bonding and hydrophobic interactions. ijnrd.org For COX-2, crucial hydrogen bonds are often observed with residues such as Ser530 and Tyr385, while hydrophobic interactions with residues like Val349 and Leu352 further stabilize the complex. ijnrd.org

Paracetamol is metabolized into AM404 by fatty acid amide hydrolase (FAAH), an enzyme with esterase and amidase activity. nih.gov Docking studies show that paracetamol can fit into the FAAH binding pocket, forming hydrogen bonds with residues critical for ligand recognition, including Asp403, Arg486, and Gly402, which helps to explain its role as a substrate for this enzyme. nih.gov

Binding affinity, often expressed as a negative value in kcal/mol, quantifies the strength of the ligand-protein interaction. Molecular docking provides estimations of these values. Studies have shown that paracetamol exhibits a stronger binding affinity for COX-2 compared to COX-1, which supports the hypothesis of its selective action and may explain its reduced gastrointestinal side effects compared to non-selective NSAIDs. ijnrd.org

Molecular docking and dynamics simulations have also been applied to paracetamol's metabolites to understand their biological roles. nih.govelsevierpure.com For example, the metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been docked with targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, where it forms hydrogen bonds with residues like Thr550 and Arg557. nih.gov Another key metabolite, AM404, is also studied for its interactions with targets like TRPV1 and the cannabinoid receptor 1 (CB1). nih.gov Molecular dynamics simulations further investigate the stability of these ligand-protein complexes over time, providing a more dynamic picture of the interactions. undip.ac.id

Table 3: Predicted Binding Affinities of Paracetamol and Metabolites with Enzyme Targets This table is interactive and can be sorted by clicking on the headers.

Ligand Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Paracetamol COX-1 -6.1 -
Paracetamol COX-2 -7.0 Ser530, Tyr385, Arg120 ijnrd.org
Paracetamol Fatty Acid Amide Hydrolase (FAAH) - Asp403, Arg486, Gly402 nih.gov
N-acetyl-p-benzoquinone imine (NAPQI) TRPV1 - Thr550, Arg557, Leu670 nih.gov
Paracetamol Glucuronide (PCT-G) Prostaglandin (B15479496) Synthase (5F19) -8.6 -

Binding affinity values are predictions from various molecular docking studies and can differ based on the software and parameters used. biomedres.us

Table 4: Mentioned Compound Names

Compound Name Abbreviation
Paracetamol PCT
Acetaminophen (B1664979) APAP
N-acetyl-p-benzoquinone imine NAPQI
N-(4-hydroxyphenyl)-arachidonamide AM404
Paracetamol Glucuronide PCT-G
Paracetamol Sulphate PCT-S
Oxalic acid -
Serine Ser
Tyrosine Tyr
Arginine Arg
Valine Val
Leucine Leu
Aspartic acid Asp
Glycine Gly

In Vitro Pharmacological Investigations and Cellular Mechanism Studies

Enzyme Inhibition Assays with Isolated Biological Systems

Enzyme inhibition assays are fundamental in pharmacology to determine how a drug candidate interacts with specific enzymes. For Sumacetamol, these assays have focused on key enzymes involved in pain and inflammation pathways.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, including prostaglandins (B1171923), from arachidonic acid. wikipedia.org There are two primary isoforms: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and typically upregulated during inflammation. nih.gov

In cell-free systems, this compound is generally considered a weak inhibitor of both COX-1 and COX-2. caldic.com Its inhibitory activity is notably different from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that this compound's ability to inhibit prostaglandin (B15479496) synthesis is more pronounced in intact cells, particularly when the concentration of arachidonic acid, the substrate for COX enzymes, is low. caldic.com This suggests that the cellular environment, including the redox state, significantly influences its activity. In broken cell systems, this compound can exhibit biphasic activity, sometimes stimulating prostaglandin synthesis at low concentrations and showing weak inhibition only at higher concentrations. caldic.com The metabolite of this compound, AM404, has also been shown to inhibit PGE2 production via both COX-1 and COX-2. dovepress.com

Table 1: Comparative Inhibition of COX Isozymes by this compound in Cell-Free Assays

Compound Target Enzyme IC50 (μM) Potency Reference
This compound COX-2 ~25.8 Selective Inhibitor medchemexpress.com
Ibuprofen COX-1 13 Non-selective
COX-2 370
Celecoxib COX-1 7.6 Selective Inhibitor
COX-2 0.04 medchemexpress.com

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

A significant area of research into this compound's mechanism revolves around its metabolism in the central nervous system (CNS). Evidence strongly suggests that this compound acts as a prodrug. nih.gov After administration, it is deacetylated in the liver to its primary metabolite, p-aminophenol. plos.org This metabolite can then cross the blood-brain barrier where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). nih.govplos.org

In vitro and ex vivo studies have demonstrated that the inhibition of FAAH activity prevents the formation of AM404 and consequently suppresses the analgesic effects of this compound. dovepress.comnih.gov This FAAH-dependent biotransformation is crucial, as AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and also modulates the endocannabinoid system. dovepress.comnih.govresearchgate.net Therefore, FAAH is not directly inhibited by this compound, but rather utilized as a conjugating enzyme to produce its active metabolite, AM404, primarily within the brain. nih.govplos.org

Cell-Based Assays for Pathway Modulation

Cell-based assays provide a more complex biological system than isolated enzymes, allowing researchers to study how this compound affects entire cellular pathways.

In contrast to its weak activity in cell-free systems, this compound effectively inhibits prostaglandin synthesis in intact cells, particularly under conditions of low peroxide tone. caldic.com This is highly relevant in the CNS, where peroxide levels are generally lower than in inflamed peripheral tissues. The metabolite AM404 has been shown to interfere with multiple steps in the synthesis of prostaglandins in activated microglia, the resident immune cells of the brain. d-nb.info It inhibits the production of prostaglandin D2 (PGD2) and reduces the activity of both COX-1 and COX-2 in a reversible manner. d-nb.info Furthermore, AM404 can slightly decrease the protein levels of COX-2 induced by inflammatory stimuli like lipopolysaccharide (LPS). d-nb.info This modulation of prostaglandin synthesis within the CNS is a key component of its mechanism. caldic.comd-nb.info

Table 2: Effect of this compound Metabolite AM404 on Prostaglandin Synthesis in LPS-Activated Microglia

Parameter Measured Effect of AM404 (0.1–10 μM) Implication Reference
PGD2 Production Inhibition Reduction of inflammatory mediators d-nb.info
COX-1 Activity Reversible reduction Modulation of constitutive pathway d-nb.info
COX-2 Activity Reversible reduction Anti-inflammatory effect d-nb.info
COX-2 Protein Levels Slight decrease Downregulation of inducible enzyme d-nb.info

LPS: Lipopolysaccharide, a potent inflammatory stimulus.

The active metabolite of this compound, AM404, is a key player in modulating neuronal signaling. researchgate.net In cultured neuronal cells, AM404 has been shown to activate TRPV1 receptors, which are crucial in pain signaling pathways. dovepress.comnih.gov Activation of these receptors in the brain, contrary to their function in the periphery, contributes to an analgesic effect. nih.gov

Furthermore, AM404 influences the endocannabinoid system by inhibiting the cellular reuptake of the endogenous cannabinoid anandamide (B1667382). dovepress.comnih.gov This increases the concentration of anandamide in the synapse, leading to enhanced activation of cannabinoid CB1 receptors. dovepress.com The activation of CB1 receptors is known to mediate analgesic effects. researchgate.net Studies have also pointed to an indirect involvement of the descending serotonergic pathways, potentially through the activation of 5-HT3 receptors, although this compound itself does not bind directly to these receptors. dovepress.comnih.gov

Mechanistic Studies on Cellular Uptake and Intracellular Distribution of this compound

The ability of this compound and its metabolites to cross biological membranes and distribute within cells is fundamental to their action. This compound itself is readily absorbed and can cross the blood-brain barrier. researchgate.net Its metabolite, p-aminophenol, also enters the brain to be converted into AM404. plos.org

Studies using various cell models, including human alveolar epithelial cells and macrophages, have investigated the general principles of cellular uptake. aminer.cnresearchgate.net While specific data on this compound's uptake mechanisms are part of a broader understanding of small molecule transport, it is known that nanoparticles, for example, are often taken up via endocytotic pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. aminer.cnresearchgate.net Once inside the cell, compounds can be trafficked to various organelles. For many particles, localization is observed within vesicles of different sizes, such as endosomes and lysosomes, indicating intracellular trafficking. aminer.cn The specific intracellular distribution of this compound and AM404 determines their access to target enzymes like FAAH (located on the endoplasmic reticulum membrane) and receptors like TRPV1 (on the plasma membrane and organelle membranes). wikipedia.org Confocal microscopy is a common technique used to visualize the intracellular distribution of fluorescently labeled compounds, showing accumulation in different cellular compartments, including the cytosol and perinuclear region. researchgate.netfigshare.com

Future Directions and Research Gaps for Sumacetamol Studies

Exploration of Structure-Activity Relationships within Sumacetamol Analogs

The foundation of drug development lies in understanding how a molecule's structure dictates its biological activity. For this compound, a deeper dive into its structure-activity relationships (SAR) is a critical next step. This involves synthesizing and evaluating a series of this compound analogs to pinpoint the specific molecular features responsible for its therapeutic effects and potential side effects.

Future research will likely focus on systematic modifications of the this compound scaffold. Key areas of interest include:

Modifications of the Methionine Side Chain: Exploring the impact of substituting the methylthioethyl group of the methionine residue with other functional groups to potentially enhance efficacy or introduce new pharmacological activities.

Substitutions on the Phenyl Ring: Examining the effect of adding or modifying substituents on the phenyl ring of the paracetamol component to potentially alter its binding affinity to target enzymes or receptors.

By correlating these structural changes with their observed biological activities, researchers can build a comprehensive SAR model for this compound. This knowledge is instrumental in designing novel analogs with improved therapeutic indices, such as enhanced potency, better target selectivity, or a more favorable safety profile. The principles of SAR for the related compound, paracetamol, suggest that modifications to the aminophenol structure can significantly impact toxicity and activity, providing a valuable starting point for the investigation of this compound analogs. gpatindia.comyoutube.com

Advanced Pre-Clinical Models for Investigating Biological Responses

To gain a more comprehensive understanding of this compound's biological effects, future research must move beyond traditional pre-clinical models. The development and utilization of more sophisticated model systems will be crucial for elucidating its mechanism of action and predicting its clinical performance with greater accuracy.

Promising avenues for advanced pre-clinical investigation include:

Organ-on-a-Chip Models: These microfluidic devices, which recapitulate the key functional units of human organs, offer a powerful platform for studying the metabolism and potential organ-specific toxicity of this compound in a human-relevant context.

Three-Dimensional (3D) Cell Cultures: Compared to conventional 2D cell cultures, 3D spheroids and organoids provide a more physiologically relevant environment for assessing cellular responses to this compound, including its effects on cell-cell interactions and tissue architecture.

Humanized Animal Models: The use of animal models engrafted with human cells or tissues can provide valuable insights into the human-specific aspects of this compound's metabolism and efficacy, bridging the gap between traditional animal studies and human clinical trials.

The application of metabolic phenotyping, or metabolomics, in these advanced pre-clinical models can offer a detailed view of the metabolic perturbations induced by this compound, shedding light on its mechanism of action and potential biomarkers of its effects. nih.gov

Development of Targeted Delivery Systems for this compound Derivatives

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at its intended site of action, thereby enhancing efficacy and minimizing off-target side effects. wikipedia.orgnih.gov For this compound and its future derivatives, the development of such systems represents a significant opportunity to optimize their therapeutic potential.

Future research in this area could explore:

Nanoparticle-Based Carriers: Encapsulating this compound or its analogs within nanoparticles, such as liposomes or polymeric nanoparticles, could improve their solubility, stability, and pharmacokinetic properties. jns.edu.af Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific tissues or cells.

Prodrug Strategies: The design of prodrugs of this compound that are selectively activated at the site of action by specific enzymes or physiological conditions (e.g., pH) could enhance its therapeutic index.

Stimuli-Responsive Systems: The development of "smart" delivery systems that release their payload in response to internal or external stimuli, such as temperature, pH, or specific biomolecules, could enable on-demand delivery of this compound. helmholtz-hips.de

These advanced delivery systems hold the promise of transforming how this compound-based therapies are administered, leading to more effective and personalized treatments. koerber-pharma.com

Integration of Omics Technologies in Mechanistic Investigations

The "-omics" revolution has provided researchers with powerful tools to investigate the complex biological processes underlying drug action. The integration of genomics, transcriptomics, proteomics, and metabolomics will be instrumental in unraveling the detailed mechanisms of action of this compound and its analogs. nih.gov

Key applications of omics technologies in future this compound research include:

Identifying Drug Targets: Proteomics-based approaches can be used to identify the specific proteins that interact with this compound, providing clues about its molecular targets.

Elucidating Signaling Pathways: Transcriptomics and proteomics can reveal the downstream signaling pathways that are modulated by this compound, offering a systems-level view of its cellular effects.

Discovering Biomarkers: Metabolomics and proteomics can be employed to identify biomarkers that can be used to monitor the therapeutic response to this compound or to predict which patients are most likely to benefit from treatment. A multi-omics approach has been used to investigate the effects of paracetamol on in vitro models of early human neurodevelopment. nih.gov

By integrating data from multiple omics platforms, researchers can construct a comprehensive picture of how this compound affects biological systems, paving the way for the development of more effective and safer therapies.

Q & A

Basic Research Questions

Q. How should researchers design a preclinical study to evaluate Sumacetamol's pharmacological profile?

  • Methodological Answer:

  • Experimental Design: Use a randomized controlled trial (RCT) framework with appropriate control groups (e.g., placebo, active comparator). Define dose ranges based on prior pharmacokinetic data and toxicity thresholds .
  • Data Collection: Characterize physicochemical properties (e.g., solubility, stability) and validate assays for bioavailability and metabolism. Include spectroscopic data (NMR, IR) and chromatographic purity reports .
  • Statistical Analysis: Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for toxicity studies. Justify sample sizes using power calculations .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Methodological Answer:

  • Database Search: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure queries . Include synonyms (e.g., "Paracetamol combinations") and leverage advanced search filters in PubMed/Google Scholar .
  • Critical Appraisal: Assess bias using tools like ROBINS-I for observational studies. Prioritize peer-reviewed articles with transparent methodologies .

Q. How to formulate a research question addressing this compound's efficacy in specific populations?

  • Methodological Answer:

  • PICOT Framework Example:
    "In post-operative adults (P), does this compound (I) compared to ibuprofen (C) reduce pain scores (O) within 24 hours (T)?" .
  • Hypothesis Testing: Align with mechanistic studies (e.g., COX inhibition assays) to validate biological plausibility .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Methodological Answer:

  • Data Reconciliation: Conduct sensitivity analysis to identify confounding variables (e.g., protein binding in vitro vs. hepatic metabolism in vivo) .
  • Modeling Approaches: Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and validate against empirical data .
  • Peer Review: Engage experts in pharmacokinetics and bioanalytical chemistry to critique methodological assumptions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer:

  • Non-linear Regression: Fit dose-response curves using the Hill equation. Report IC50/EC50 values with 95% confidence intervals .
  • Error Propagation: Calculate uncertainty in derived parameters (e.g., AUC) using Monte Carlo simulations .
  • Multiplicity Adjustments: Apply Bonferroni correction for multiple comparisons in post-hoc analyses .

Q. How to conduct a systematic review of this compound's safety profile across heterogeneous clinical trials?

  • Methodological Answer:

  • Protocol Development: Define inclusion criteria (e.g., RCTs, cohort studies) and risk-of-bias assessment tools (e.g., GRADE) .
  • Meta-Analysis: Use random-effects models to account for inter-study variability. Stratify by population (e.g., geriatric vs. pediatric) and dosage forms .
  • Contradiction Analysis: Apply qualitative synthesis to explore outliers, such as adverse event reporting disparities .

Q. How to ensure reproducibility in this compound's pharmacological studies?

  • Methodological Answer:

  • Detailed Documentation: Report reagent sources, instrument calibration protocols, and raw data repositories (e.g., Zenodo) .
  • Independent Validation: Collaborate with third-party labs to replicate key findings, focusing on assay conditions and statistical workflows .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound's experimental data in manuscripts?

  • Methodological Answer:

  • Tables/Figures: Use Roman numerals for tables and Arabic numerals for figures. Include footnotes explaining abbreviations (e.g., "AUC: Area Under the Curve") .
  • Precision: Report numerical data to one significant digit beyond instrument precision (e.g., "EC50 = 12.3 ± 0.5 μM") .
  • Ethical Compliance: Declare conflicts of interest and data ownership agreements in the "Methods" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.